molecular formula C18H19N3O5S B1668874 Cefprozil CAS No. 92665-29-7

Cefprozil

Katalognummer: B1668874
CAS-Nummer: 92665-29-7
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: WDLWHQDACQUCJR-JQAPWBFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefprozil is a second-generation oral cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. It is a mixture of cis- and trans-isomers (90:10 ratio) , with the cis-isomer demonstrating sixfold greater activity against Gram-negative pathogens . This compound is stable against many β-lactamases, enhancing its efficacy against resistant strains like Haemophilus influenzae and Moraxella catarrhalis . Clinically, it is used for respiratory tract infections (RTIs), skin infections, and otitis media, with a twice-daily dosing regimen due to its prolonged half-life (~1.3 hours) .

Eigenschaften

Key on ui mechanism of action

Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor.

CAS-Nummer

92665-29-7

Molekularformel

C18H19N3O5S

Molekulargewicht

389.4 g/mol

IUPAC-Name

(6S,7S)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m0/s1

InChI-Schlüssel

WDLWHQDACQUCJR-JQAPWBFTSA-N

SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Isomerische SMILES

C/C=C/C1=C(N2[C@H]([C@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O

Kanonische SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Aussehen

Solid powder

melting_point

218-225 °C

Andere CAS-Nummern

92676-86-3
92665-29-7

Physikalische Beschreibung

Solid

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

7-(2-amino-2-(4-hydroxyphenyl)acetamido)-3-(propenyl)-3-cephem-4-carboxylic acid monohydrate
7-(2-amino-2-(p-hydroxyphenyl)acetamido)-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Arzimol
BMY 28100
BMY-28100
Brisoral
cefprozil
cefprozil monohydrate
Cefzil
Procef

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Reaction Mechanism

The foundational route for cefprozil synthesis begins with 7-aminocephalosporanic acid (7-ACA), a β-lactam antibiotic precursor. As detailed in CN108017658B, this method involves sequential silylation, iodination, and phosphine-mediated coupling to introduce the propenyl side chain at the 3-position of the cephem nucleus. The process unfolds as follows:

  • Silylation : 7-ACA is dissolved in acetonitrile with N,O-bis(trimethylsilyl)acetamide (BSA) under nitrogen protection, forming a silylated intermediate that enhances nucleophilic reactivity.
  • Iodination : Trimethylsilyl iodide (TMSI) and N,N-diethylaniline are added to facilitate iodination at the 3-position, critical for subsequent propenyl group introduction.
  • Coupling : Triphenylphosphine (PPh₃) and sodium hexamethyldisilazide (NaN(SiMe₃)₂) mediate the elimination of iodine, yielding the 3-propenyl derivative with high stereoselectivity.

Optimization Strategies

  • Cis-Isomer Control : The mass ratio of 7-ACA to BSA (1:1.0–1.3) and precise temperature control (10–15°C during iodination) minimize trans-isomer formation, achieving >95% cis-isomer content.
  • Solvent Selection : Acetonitrile’s polar aprotic nature stabilizes reactive intermediates while avoiding undesired side reactions.
  • Post-Treatment : Precipitation with cold ethanol removes unreacted triphenylphosphine oxide, simplifying purification.

Table 1: Key Parameters for 7-ACA-Based Synthesis

Parameter Optimal Range Impact on Yield/Purity
7-ACA:BSA Ratio 1:1.2 Maximizes silylation efficiency
Reaction Temperature 10–15°C (Step 1) Reduces trans-isomer by 12%
NaN(SiMe₃)₂ Stoichiometry 1:1 (vs. 7-ACA) Ensures complete elimination

DMF Solvate-Mediated Crystallization

Process Overview (US6903211)

This method focuses on obtaining this compound as a dimethylformamide (DMF) solvate to enhance crystalline stability and facilitate downstream processing. The six-step sequence includes:

  • Acetaldehyde Condensation : Reacting a cephalosporin intermediate (Formula VIII) with acetaldehyde to form a Schiff base (Formula IX).
  • Acid-Mediated Deesterification : Hydrolysis of the carboxy-protecting group using hydrochloric acid yields Formula X.
  • Enzymatic Hydrolysis : Lipase-catalyzed cleavage of the ester group produces the advanced intermediate APCA (Formula V).
  • Silylation : APCA is treated with trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (HMDS) to generate a silylated nucleophile.
  • Mixed Anhydride Condensation : Reaction with DMF-derived mixed anhydride forms the DMF solvate, which is isolated via antisolvent crystallization.

Advantages of Solvate Formation

  • Enhanced Stability : The DMF solvate resists hydrolysis during storage, extending shelf life.
  • Crystallinity : X-ray diffraction analysis confirms a monoclinic crystal system (P2₁ space group), improving filtration and drying efficiency.
  • Purity : Recrystallization from acetone-DMF (3:1 v/v) reduces impurity levels to <0.5%.

Enzymatic Synthesis Using Immobilized Synthetases

Enzyme Selection and Immobilization (CN104928340A)

Traditional enzymatic routes suffered from low conversion rates (≤65%) and prolonged reaction times (24–48 hours). The CN104928340A patent addresses these limitations by immobilizing this compound synthetase on chitosan-alginate beads, achieving 92% conversion in 8 hours. Key innovations include:

  • Enzyme Screening : Pseudomonas fluorescens synthetase demonstrated superior activity (4.8 U/mg) compared to Bacillus subtilis (2.1 U/mg).
  • Immobilization Protocol : Crosslinking with glutaraldehyde (1.5% v/v) stabilized the enzyme, allowing 15 reuse cycles with <10% activity loss.

Process Efficiency

Table 2: Comparative Analysis of Enzymatic Methods

Parameter Traditional Method Immobilized Enzyme Method
Reaction Time 24–48 hours 6–8 hours
Conversion Rate 60–65% 88–92%
Enzyme Cost per Batch $320/kg $45/kg

Environmental and Economic Considerations

Solvent Recovery

Acetonitrile and DMF account for 70% of waste in this compound synthesis. Closed-loop distillation systems recover >95% of acetonitrile, reducing raw material costs by 30%.

Catalytic Waste Mitigation

Triphenylphosphine oxide (byproduct of PPh₃ use) is repurposed as a flame retardant, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions: Cefprozil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is this compound itself, with various intermediates formed during the synthesis process .

Wissenschaftliche Forschungsanwendungen

Indications for Use

Cefprozil is indicated for the treatment of several infections, including:

  • Upper Respiratory Tract Infections : Effective against pharyngitis and tonsillitis caused by Streptococcus pyogenes.
  • Otitis Media : Demonstrated efficacy against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.
  • Acute Sinusitis : Effective for infections caused by both beta-lactamase positive and negative strains of S. pneumoniae and H. influenzae.
  • Skin and Skin Structure Infections : Treats uncomplicated infections caused by Staphylococcus aureus (including penicillinase-producing strains) and Streptococcus pyogenes.
  • Urinary Tract Infections : Used for uncomplicated urinary tract infections caused by Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis .

Case Studies and Clinical Trials

  • Acute Otitis Media Treatment Duration :
    A randomized clinical trial compared five-day versus ten-day treatment regimens of this compound in pediatric patients with acute otitis media. The study found that this compound was effective in 87.1% of cases after five days and 91.2% after ten days. The data suggested that a shorter course may be appropriate for patients without recurrent episodes .
  • Comparison with Amoxicillin/Clavulanate :
    A meta-analysis involving 2,304 participants evaluated the efficacy of this compound against amoxicillin/clavulanate for treating acute bacterial infections. Both treatments showed comparable clinical outcomes; however, this compound was associated with a significantly lower incidence of adverse effects, particularly gastrointestinal disturbances .
  • Drug-Induced Liver Injury Case :
    A documented case highlighted this compound as a potential cause of drug-induced liver injury leading to acute on chronic liver failure. This underscores the importance of monitoring liver function in patients receiving this compound, particularly those with pre-existing liver conditions .

Pharmacokinetics

This compound is well absorbed following oral administration, with an oral bioavailability of approximately 90%. It is primarily eliminated through the kidneys, necessitating dosage adjustments in patients with renal impairment .

Side Effects and Considerations

Common side effects associated with this compound include gastrointestinal symptoms such as diarrhea, nausea, and stomach pain. Serious side effects are rare but can include severe diarrhea linked to Clostridium difficile infection .

Vergleich Mit ähnlichen Verbindungen

Cefaclor

  • Pharmacokinetics : Cefprozil has a longer elimination half-life (1.3 vs. 0.6 hours) and higher AUC, resulting in greater systemic exposure .
  • Clinical Efficacy: In pharyngitis/tonsillitis, this compound showed superior bacteriological efficacy (90% vs. 80% eradication of Streptococcus pyogenes) despite similar clinical outcomes . For skin infections, this compound achieved higher cure rates (87% vs. 76%) in one study but comparable results in another . Both drugs have similar adverse effect profiles (e.g., diarrhea, nausea) .

Cefuroxime Axetil

  • Respiratory Infections :
    • In lower RTIs (e.g., bronchitis), this compound demonstrated a 96% clinical response rate vs. 83% for cefuroxime axetil, with superior bacteriological eradication (100% vs. 92%) .
  • Dosing : this compound’s twice-daily regimen is more convenient than cefuroxime’s twice-daily dosing with higher gastrointestinal intolerance .

Amoxicillin/Clavulanate

  • Efficacy : this compound matched amoxicillin/clavulanate in clinical (91% vs. 87%) and bacteriological (95% vs. 96%) outcomes for bronchitis .
  • Tolerability : this compound caused fewer cases of diarrhea (3% vs. 12%) due to clavulanate-induced gastrointestinal irritation .

Cefixime

  • Spectrum : Cefixime (third-generation) has stronger Gram-negative coverage but weaker Gram-positive activity compared to this compound .
  • Dosing : this compound’s twice-daily dosing contrasts with cefixime’s once-daily regimen, but both are effective for pediatric otitis media .

Cotrimoxazole (Trimethoprim/Sulfamethoxazole)

  • cotrimoxazole exist . Cotrimoxazole remains first-line for UTIs due to cost and historical data .

Pharmacokinetic and Pharmacodynamic Highlights

Parameter This compound Cefaclor Cefuroxime Axetil
Half-life (hours) 1.3 0.6 1.2–1.6
AUC (µg·h/mL, 500 mg) 35.2 17.3 34.1
Protein Binding (%) 36 25 33–50
Urinary Excretion (%) 60 85 50

Data compiled from

  • Tissue Penetration : this compound achieves higher skin blister fluid concentrations than cefaclor, supporting its use in skin infections .
  • Renal Adjustment : this compound requires dose reduction in renal impairment (CrCl <30 mL/min), unlike amoxicillin/clavulanate .

Stereoisomer Activity and Implications

  • Cis-Cefprozil : Sixfold more potent against Gram-negative bacteria (e.g., E. coli, H. influenzae) than the trans-isomer .
  • Trans-Cefprozil : Contributes minimally to efficacy but increases plasma exposure due to slower clearance .

Q & A

Q. How to interpret divergent results in this compound's efficacy against Streptococcus pyogenes in nasopharyngeal vs. systemic infections?

  • Conduct subgroup analyses stratified by infection site and bacterial load.
  • Evaluate methodological differences (e.g., MIC vs. time-kill assays) and adjust for biofilm formation in nasopharyngeal studies .

Ethical and Reporting Standards

Q. What ethical documentation is required for pediatric trials involving this compound?

  • Submit detailed participant selection criteria (e.g., age brackets, informed consent protocols) to institutional review boards (IRBs).
  • Include appendices with assent forms and adverse-event reporting templates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefprozil
Reactant of Route 2
Reactant of Route 2
Cefprozil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.